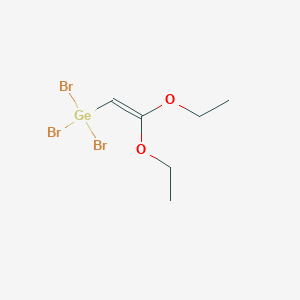
Tribromo(2,2-diethoxyethenyl)germane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tribromo(2,2-diethoxyethenyl)germane is a chemical compound that belongs to the class of organogermanium compounds It is characterized by the presence of three bromine atoms and a diethoxyethenyl group attached to a germanium atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tribromo(2,2-diethoxyethenyl)germane typically involves the reaction of germanium tetrachloride with 2,2-diethoxyethene in the presence of a brominating agent. The reaction conditions often include the use of an inert solvent, such as dichloromethane, and a catalyst to facilitate the bromination process. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters. The final product is purified through techniques such as distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions
Tribromo(2,2-diethoxyethenyl)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, forming diethoxyethenylgermane.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
科学的研究の応用
Tribromo(2,2-diethoxyethenyl)germane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of Tribromo(2,2-diethoxyethenyl)germane involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the diethoxyethenyl group play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include the formation of covalent bonds with target molecules, leading to changes in their structure and function.
類似化合物との比較
Similar Compounds
- Tribromo(2,2-dimethoxyethenyl)germane
- Tribromo(2,2-diethoxyethyl)germane
- Tribromo(2,2-dimethoxyethyl)germane
Uniqueness
Tribromo(2,2-diethoxyethenyl)germane is unique due to the presence of the diethoxyethenyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
95927-87-0 |
|---|---|
分子式 |
C6H11Br3GeO2 |
分子量 |
427.49 g/mol |
IUPAC名 |
tribromo(2,2-diethoxyethenyl)germane |
InChI |
InChI=1S/C6H11Br3GeO2/c1-3-11-6(12-4-2)5-10(7,8)9/h5H,3-4H2,1-2H3 |
InChIキー |
LZLHDTLWBNPGHO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=C[Ge](Br)(Br)Br)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14358846.png)
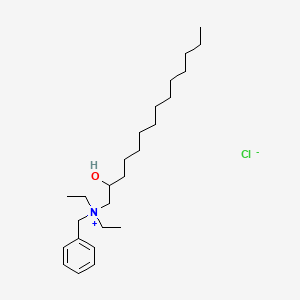
![4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14358858.png)
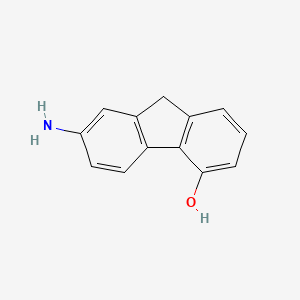
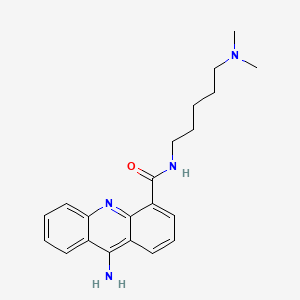
![3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide](/img/structure/B14358881.png)
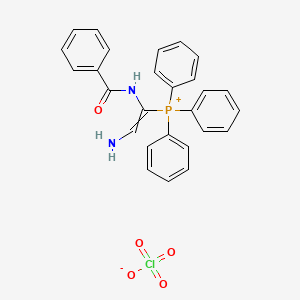
![1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole](/img/structure/B14358894.png)
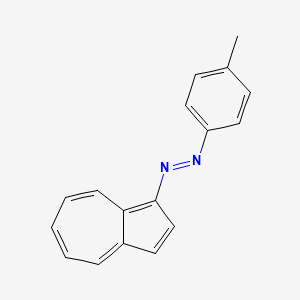
![{[(3-Fluoroprop-1-en-2-yl)oxy]methyl}benzene](/img/structure/B14358900.png)
![4-[Bis(2-hydroxyethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14358902.png)
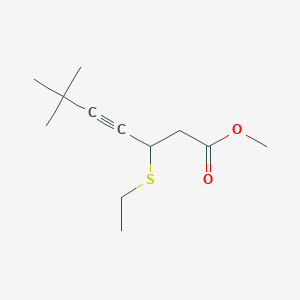
![1-Methyl-2-[3-(4-methylphenyl)propyl]benzene](/img/structure/B14358907.png)
